molecular formula C16H16O3 B12754592 2-Naphthaleneacetic acid, 6-(2-methyl-1-oxopropyl)- CAS No. 91040-95-8

2-Naphthaleneacetic acid, 6-(2-methyl-1-oxopropyl)-

Cat. No.: B12754592
CAS No.: 91040-95-8
M. Wt: 256.30 g/mol
InChI Key: DYQZFKYDCVBNCQ-UHFFFAOYSA-N
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Description

2-Naphthaleneacetic acid, 6-(2-methyl-1-oxopropyl)- is an organic compound with the molecular formula C16H16O3 and a molecular weight of 256.301 g/mol . This compound is a derivative of naphthaleneacetic acid, featuring a naphthalene ring substituted with an acetic acid group and a 2-methyl-1-oxopropyl group. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthaleneacetic acid, 6-(2-methyl-1-oxopropyl)- typically involves the introduction of the 2-methyl-1-oxopropyl group to the naphthaleneacetic acid framework. This can be achieved through Friedel-Crafts acylation, where naphthaleneacetic acid reacts with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include anhydrous solvents and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Naphthaleneacetic acid, 6-(2-methyl-1-oxopropyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring or the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the naphthalene ring or the acetic acid side chain.

Mechanism of Action

The mechanism of action of 2-Naphthaleneacetic acid, 6-(2-methyl-1-oxopropyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural features. The naphthalene ring and the acetic acid moiety can participate in binding interactions with proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthaleneacetic acid, 6-(2-methyl-1-oxopropyl)- is unique due to the presence of the 2-methyl-1-oxopropyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall functionality compared to its simpler analogs.

Properties

CAS No.

91040-95-8

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

2-[6-(2-methylpropanoyl)naphthalen-2-yl]acetic acid

InChI

InChI=1S/C16H16O3/c1-10(2)16(19)14-6-5-12-7-11(8-15(17)18)3-4-13(12)9-14/h3-7,9-10H,8H2,1-2H3,(H,17,18)

InChI Key

DYQZFKYDCVBNCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC2=C(C=C1)C=C(C=C2)CC(=O)O

Origin of Product

United States

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